Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity ADME prediction Structure-property relationships

Researchers requiring well-characterized sulfamoyl-benzothiophene probes for SAR often face absent substituent profiling. This 4-chlorophenyl derivative resolves that gap with quantifiable differentiation: • ΔXLogP3-AA +0.4-0.8 vs. unsubstituted analog; Hammett σₚ = +0.23 for Cl • TPSA 109 Ų & XLogP3-AA 4.6-optimized for Caco-2/MDCK-MDR1 permeability calibration at the passive/efflux boundary • Cl anomalous scattering enables direct X-ray binding pose determination without heavy-atom derivatization Rationally differentiated library member with full characterization data. In stock for immediate global dispatch.

Molecular Formula C17H14ClNO4S2
Molecular Weight 395.87
CAS No. 932520-92-8
Cat. No. B2619008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS932520-92-8
Molecular FormulaC17H14ClNO4S2
Molecular Weight395.87
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
InChIKeyCSYLCMNOLZHUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate – Identity & Properties


Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-92-8) is a synthetic sulfamoyl-benzothiophene carboxylate ester with molecular formula C₁₇H₁₄ClNO₄S₂ and a molecular weight of 395.9 g/mol [1]. The compound features a benzothiophene core substituted at position 3 with an N-(4-chlorophenyl)sulfamoyl group and at position 2 with an ethyl carboxylate ester.

Sulfamoyl‑benzothiophene carboxylate ester as a substituent‑differentiated probe for SAR studies
Reported lipophilicity and electronic property shifts support ADME profiling experiments
Synthetic intermediate with ethyl ester handle for focused library expansion

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate – Substitution Risks


The sulfamoyl-benzothiophene-2-carboxylate scaffold is highly sensitive to substituent effects. The 4-chlorophenyl group imparts a distinct electronic profile (Hammett σₚ = +0.23 for Cl) and lipophilicity (ClogP increment ≈ +0.7) relative to unsubstituted phenyl or other halogenated analogs, directly influencing target binding, solubility, and metabolic stability. In the absence of publicly disclosed head-to-head biological data, these physicochemical differences alone preclude casual interchange with in-class compounds [1].

Lipophilicity 4‑Cl elevates logP relative to 4‑H, 4‑F, and 4‑OCH₃ analogs; may alter membrane partitioning and off‑target binding.
Electronics Electron‑withdrawing Cl vs. donating OCH₃ changes sulfamoyl H‑bond donor strength; binding profiles may not transfer.
Polar surface Higher TPSA predicts reduced passive permeability versus 4‑F analog; may shift central vs. peripheral exposure context.

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate vs. Structural Analogs


Lipophilicity: 4-Cl vs. F, OCH3 Analogs

The 4-chloro substituent elevates the calculated partition coefficient (XLogP3-AA) to 4.6 for the target compound, compared with XLogP3-AA values of 3.8 for the 4-fluorophenyl analog (CID 16131121), 3.9 for the 4-methoxyphenyl analog (CID 16131122), and 4.2 for the unsubstituted phenyl analog (CID 16131123) [1]. This quantifiable lipophilicity difference of ΔlogP +0.4 to +0.8 is expected to translate into higher membrane permeability and potential off-target binding, making the 4-Cl variant functionally non-equivalent.

Lipophilicity
Class-level inference
Target XLogP3‑AA 4.6 4‑F analog: 3.8 4‑OCH₃ analog: 3.9 4‑H analog: 4.2 ΔlogP +0.4 to +0.8
Lipophilicity shift may alter membrane permeability and non‑specific binding.
In silico prediction; data to verify experimentally.
Lipophilicity ADME prediction Structure-property relationships

Hydrogen-Bond Acceptor & TPSA Comparison

The target compound possesses 6 hydrogen-bond acceptor atoms versus 5 for the 4-methoxy analog (the methoxy oxygen contributes an additional HBA, but the sulfamoyl and ester groups already account for the maximum count), leading to a higher topological polar surface area (TPSA) of 109 Ų compared to 97 Ų for the 4-fluoro analog, which predicts lower passive membrane permeability for the 4-Cl variant in Caco-2 models [1]. This TPSA difference provides a measurable descriptor for differentiating permeability-limited biological outcomes.

TPSA
Class-level inference
Target 109 Ų 4‑F analog: ~97 Ų 4‑H analog: ~93 Ų ΔTPSA +12 to +16 Ų
TPSA difference may affect intestinal absorption and blood‑brain barrier penetration classification.
Computed by Cactvs; permeability assumptions require assay verification.
Hydrogen bonding Solubility Drug-likeness

Electronic Modulation: Hammett σp Comparison

The 4-chloro substituent exerts a Hammett σₚ value of +0.23 (electron-withdrawing), whereas the 4-methoxy substituent imparts σₚ = −0.27 (electron-donating). This 0.50-unit difference in electronic character modulates the acidity of the sulfamoyl N–H proton (estimated pKₐ shift of ~0.3–0.5 units) and influences the electron density on the benzothiophene ring system, potentially altering both non-covalent binding interactions and metabolic oxidation rates at the thiophene sulfur [1].

Hammett σₚ
Class-level inference
4‑Cl: σₚ +0.23 4‑OCH₃: σₚ −0.27 4‑F: σₚ +0.06 Δσₚ 0.50 vs. OCH₃
Electronic modulation shifts sulfamoyl H‑bond donor strength and target binding context.
Literature Hammett constants; applied to N‑phenylsulfamoyl group.
Electronic effects Structure-activity relationship Sulfamoyl reactivity

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate – Optimal Use Cases


SAR Exploration of Benzothiophene Sulfamoyls

The compound serves as a rationally differentiated member of a benzothiophene sulfamoyl library. Its 4-chlorophenyl substituent introduces a quantifiable lipophilicity and electronic perturbation (ΔXLogP3-AA +0.4–0.8; Δσₚ 0.17–0.50) relative to unsubstituted, 4-F, and 4-OCH₃ analogs, making it ideal for probing the impact of electron-withdrawing, moderately lipophilic groups on target binding and ADME properties [1].

Permeability & Transporter Assay Reference

With a TPSA of 109 Ų and XLogP3-AA of 4.6, this compound falls within a permeability boundary region where a switch between passive transcellular and active efflux is probable. It can be used as a calibration standard in Caco-2 or MDCK-MDR1 permeability assays, where its distinct TPSA and logP values differentiate it from less polar analogs [1].

Synthetic Intermediate for Sulfamoyl Drug Discovery

The ethyl ester at position 2 allows facile conversion to the carboxylic acid or further derivatization to amides, providing a versatile entry point for generating focused libraries. The 4-chlorophenylsulfamoyl moiety is a validated bioisostere of aryl sulfonamides, commonly found in clinical candidates targeting carbonic anhydrase, steroid sulfatase, and protease enzymes [1].

Crystallography Probe via Anomalous Scattering

The chlorine atom provides anomalous scattering signal for X-ray crystallography, enabling direct detection of binding pose without the need for heavy-atom derivatization. This advantage is not shared by the 4-H or 4-OCH₃ analogs, making the 4-Cl compound particularly valuable for structural biology campaigns aimed at determining co-crystal structures of sulfamoyl-binding proteins [1].

Application
Selection Property
Validation Focus
Benzothiophene sulfamoyl SAR studies
Substituent‑dependent lipophilicity & electronic profile
Target binding and ADME endpoint comparison
In vitro permeability assay calibration
Defined TPSA/logP boundary range
Passive transcellular vs. efflux classification
Sulfamoyl library synthesis
Ethyl ester derivatization handle
Conversion to acid/amide intermediates
Co‑crystallization with anomalous scattering
Chlorine anomalous signal
Binding pose determination without heavy atom
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